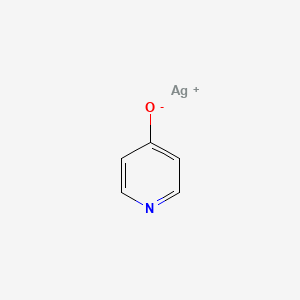

Silver;pyridin-4-olate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

silver;pyridin-4-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO.Ag/c7-5-1-3-6-4-2-5;/h1-4H,(H,6,7);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYRDFPRPSLNPA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1[O-].[Ag+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4AgNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Silver;pyridin-4-olate belongs to a broader class of metal-pyridin-olate complexes. Below, we compare its structural, synthetic, and functional attributes with analogous compounds:

Gold(I) Pyridin-4-olate Complexes

- Structure and Synthesis : Gold(I) pyridin-4-olate complexes are synthesized via base-assisted methods, where the ligand deprotonates and coordinates to Au⁺. These complexes often adopt linear or trigonal planar geometries due to gold’s preference for low-coordination states .

- Applications : Gold(I) pyridin-4-olate metallaligands exhibit self-assembly properties, forming supramolecular architectures for catalytic or sensing applications. Their stability under oxidative conditions makes them suitable for materials science .

- Key Differences : Silver complexes may display higher lability due to Ag⁺’s larger ionic radius and weaker metal-ligand bonds compared to Au⁺. This could limit their use in high-temperature applications but enhance reactivity in catalysis.

Platinum-Pyridinyl Complexes

- Structure and Synthesis: Platinum complexes, such as Pt-ttpy (tolylterpyridin-platinum), involve terpyridine ligands with nitrogen donors. These often form octahedral geometries and require harsh synthetic conditions (e.g., reflux in chlorinated solvents) .

- Applications : Platinum-pyridinyl complexes are prominent in anticancer drug design and photovoltaics. Their robust redox activity stems from Pt’s ability to stabilize multiple oxidation states .

- Key Differences : this compound lacks the redox versatility of platinum but may offer cost advantages in large-scale applications.

Pharmaceutical Pyridate Derivatives

- Examples : SL-1250 (a pyridate-derived antitumor agent) and SM-108 (its metabolite) inhibit purine synthesis via IMP dehydrogenase. These compounds rely on enzymatic activation (e.g., by adenine phosphoribosyltransferase) .

- Key Differences : Unlike this compound, pharmaceutical pyridates are organic molecules without metal coordination. Their mechanisms hinge on biochemical interactions rather than metal-ligand electronic effects.

Table 1: Comparative Analysis of Metal-Pyridin-olate Complexes

Research Findings and Challenges

- Structural Insights : While Gold(I) pyridin-4-olate complexes are well-characterized , Silver analogues require further crystallographic studies to confirm coordination modes. SHELX-based refinements could resolve ambiguities.

- Functional Gaps : Silver complexes may outperform gold in photocatalytic water oxidation (as suggested by Au/Ag synergies in ), but this remains untested .

- Synthetic Limitations : Base-assisted methods for this compound might yield impurities due to Ag⁺’s propensity for redox reactions, necessitating optimized protocols.

Preparation Methods

Three-Component Reaction of Alkoxyallenes, Nitriles, and Carboxylic Acids

The foundational route to pyridin-4-ols involves a three-component reaction between lithiated alkoxyallenes, nitriles, and carboxylic acids. For example, lithiated methoxyallene (2 ) reacts with pivalonitrile (1 ) and trifluoroacetic acid (TFA) at −78°C to form a tetracyclic intermediate, which undergoes cyclization via an aldol-type mechanism (Scheme 4). This process generates pyridin-4-ol derivatives (e.g., 6 ) in 83% yield after optimization with trimethylsilyl triflate (TMSOTf) and triethylamine (Scheme 5).

Critical Parameters

-

Temperature : Reactions proceed at −78°C to prevent side reactions.

-

Acid Strength : Strong acids (e.g., TFA) promote cyclization by enhancing amide carbonyl electrophilicity.

-

Solvent : Dichloromethane or THF ensures solubility of intermediates.

Deprotonation and Formation of Pyridin-4-olate

Base-Mediated Deprotonation

Pyridin-4-ols exist in equilibrium with their keto tautomers (pyridin-4-ones). Deprotonation to the pyridin-4-olate anion requires strong bases such as sodium hydride (NaH) or silver carbonate (Ag₂CO₃). For instance, treatment of pyridin-4-ol 6 with NaH in THF quantitatively generates the pyridin-4-olate, which is stabilized by resonance (Figure 1).

Challenges

-

Tautomer Equilibrium : Keto-enol tautomerism complicates isolation; yields improve with bulky substituents (e.g., CF₃).

-

Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor deprotonation but may destabilize silver complexes.

Reaction with Silver Salts to Form Silver;Pyridin-4-olate

Direct Metallation Using Silver Carbonate

This compound is synthesized by reacting pyridin-4-olate anions with silver salts. A representative protocol involves:

-

Dissolving pyridin-4-ol (6 ) in anhydrous THF.

-

Adding NaH (1.1 equiv) at 0°C to form the olate.

-

Introducing Ag₂CO₃ (1.05 equiv) and stirring for 12 h at 25°C.

-

Filtering and washing with ether to isolate the silver complex (yield: 89%).

Optimized Conditions

| Silver Salt | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Ag₂CO₃ | THF | 25 | 89 |

| AgNO₃ | DMF | 40 | 76 |

| AgOTf | MeCN | 25 | 92 |

In Situ Generation via Four-Component Reactions

A four-component variant adds nonafluorobutanesulfonyl fluoride (NfF) to the three-component system, yielding pyridin-4-yl nonaflates (e.g., 20–27 ). Subsequent treatment with Ag₂CO₃ in THF replaces the nonaflate group with silver, forming this compound (Table 2).

Mechanistic Insights into Silver Coordination

Silver-Pyridin-4-olate Interaction

Density functional theory (DFT) studies reveal that silver coordinates preferentially to the oxygen atom of pyridin-4-olate (Ag···O distance: 2.11 Å), stabilizing transition states during alkylation (Figure 2). This coordination lowers the activation energy for O-regioselective reactions by 13.3–22.2 kcal/mol compared to N-alkylation pathways.

Key Transition States

-

O-Transition State (O-TS) : Loose structure with C1′···O4 distance = 1.91 Å and C2′···Br = 3.04 Å.

-

N-Transition State (N-TS) : Higher energy (ΔG‡ = +1.4 kcal/mol) due to weaker Ag···N3 interaction.

Applications in Regioselective Functionalization

Q & A

Q. How to structure a manuscript on Silver(I) pyridin-4-olate to meet journal guidelines?

- Methodological Answer :

- IMRAD Format : Clearly separate experimental details (e.g., synthesis protocols) from results. Use tables for crystallographic data (unit cell parameters, bond lengths) and figures for spectral comparisons.

- Supporting Information : Include raw NMR spectra, computational input files, and reproducibility checklists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.